Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
N-(Azido-PEG4)-N-Boc-PEG4-t-butyl ester is a branched PEG derivative with a terminal azide group, Boc protected amine, and a terminal t-butyl ester. The azide group enables PEGylation via Click Chemistry. The protected amine can be deprotected by acidic conditions, and the t-butyl protected carboxyl group can be deprotected under mild acidic conditions.
N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is a branched PEG derivative with a terminal azide group and two t-butyl esters. The azide group enables PEGylation via Click Chemistry. The t-butyl protected carboxyl groups can be deprotected under mild acidic conditions.
NB-360 is a potent and brain penetrable BACE-1 inhibitor. NB-360 shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice. NB-360 can completely block the progression of Aβ deposition in the brains of APP transgenic mice, a model for amyloid pathology. NB-360 stopped accumulation of activated inflammatory cells in the brains of APP transgenic mice. Upon chronic treatment of APP transgenic mice, patches of grey hairs appeared.
NBD-556 is a small molecule CD4 mimetic that inhibits GP120 from interacting with CD4, preventing HIV-1 from entering CD4+ cells by binding to the GP120 exterior envelope glycoprotein. It inhibits infection of MT-2 cells by laboratory-adapted HIV-1 IIIB, MN, and V32 strains (IC50 = 6.5, 15.9, and 5.3 µM, respectively), an AZT-resistant (AZT-R) HIV-1 strain (IC50 = 58 µM), and various primary HIV-1 isolates (IC50s = 15-103 μM). NBD-556 is a HIV-1 entry inhibitor. NBD-556 inhibited cell–cell fusion between H9/HIV-1IIIB and MT-2 (IC50 ~3 μM). NBD-556 prevent gp120 binding to CD4. The HIV-1 entry into host cells is a complex, multi-factors involved, and multi-step process. Especially, the attachment of HIV-1 envelope glycoprotein gp120 to the host cell receptor CD4 is the first key step during entry process, representing a promising antiviral therapeutic target.